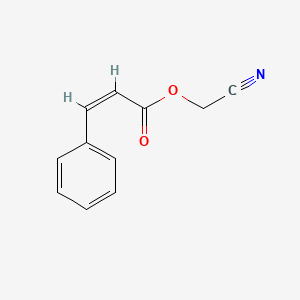

cyanomethyl (Z)-3-phenyl-2-propenoate

Description

Cyanomethyl (Z)-3-phenyl-2-propenoate is an α,β-unsaturated ester featuring a cyano-methyl ester group and a (Z)-configured double bond conjugated to a phenyl substituent. Its reactivity is influenced by the electron-withdrawing cyano group and the ester moiety, which enhance its susceptibility to nucleophilic attack and cycloaddition reactions.

Properties

IUPAC Name |

cyanomethyl (Z)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2/b7-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTSKCGLGNTMPA-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl (Z)-3-phenyl-2-propenoate typically involves the reaction of (Z)-3-phenyl-2-propenoic acid with cyanomethyl reagents under specific conditions. One common method is the esterification of (Z)-3-phenyl-2-propenoic acid with cyanomethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the (Z)-configuration of the product, which is crucial for its desired properties.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl (Z)-3-phenyl-2-propenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted cyanomethyl derivatives.

Scientific Research Applications

Cyanomethyl (Z)-3-phenyl-2-propenoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of cyanomethyl (Z)-3-phenyl-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cyanomethyl (Z)-3-phenyl-2-propenoate to three related acrylate derivatives described in the evidence. Key differences in substituents, stereochemistry, and physicochemical properties are highlighted.

2-Ethoxyethyl (Z)-2-Cyano-3-[(N-Phenyl-Carbamoyl)Amino]Prop-2-Enoate ()

- Structure: Features a 2-ethoxyethyl ester, a cyano group at the α-position, and a carbamoyl amino group at the β-position. The (Z)-configuration is confirmed via single-crystal X-ray diffraction .

- Key Differences: The ester group (2-ethoxyethyl vs. cyanomethyl) alters solubility and hydrolysis kinetics. The additional carbamoyl amino substituent introduces hydrogen-bonding capability, enhancing crystallinity compared to the phenyl-substituted target compound.

- Research Findings :

(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)Amino]Prop-2-Enoate ()

- Structure: Substituted with a 4-chlorophenyl group at the α-position and a 2,4-difluorophenylamino group at the β-position. The (Z)-stereochemistry is inferred from NMR data .

- Key Differences: Halogenated substituents (Cl, F) increase molecular weight and lipophilicity compared to the non-halogenated phenyl group in the target compound. The ethyl ester group may confer different metabolic stability in biological systems.

- Research Findings :

(2R,3S)-2-Hydroxy-3-Phenyl-3-(Phenylcarbonylamino)Propanoate ()

- Structure: A β-hydroxy ester with a phenylcarbonylamino group and a stereogenic center.

- Key Differences: Lack of a double bond and cyano group reduces conjugation and electrophilicity. The hydroxyl group introduces polarity, contrasting with the hydrophobic cyanomethyl ester in the target compound.

- Research Findings :

Data Table: Structural and Analytical Comparison

Research Implications and Limitations

- The absence of direct data for this compound underscores the need for targeted synthesis and characterization.

- Structural analogs suggest that substituent variation significantly impacts reactivity and physicochemical behavior. For example, electron-withdrawing groups (cyano, halogens) enhance electrophilicity, while bulky esters (2-ethoxyethyl) may hinder crystallization .

- Future studies should prioritize X-ray crystallography or advanced NMR techniques to resolve stereochemical ambiguities and confirm reactivity trends.

Biological Activity

Cyanomethyl (Z)-3-phenyl-2-propenoate is a compound of significant interest in the fields of organic chemistry and biological research. Its unique structure allows for various applications, particularly in enzyme-catalyzed reactions and as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanomethyl group attached to a phenyl-substituted propenoate. The (Z)-configuration indicates the specific geometric arrangement around the double bond, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an electrophile. It can interact with nucleophilic sites on enzymes or receptors, potentially leading to covalent modifications that alter their activity. This mechanism is crucial for its applications in studying enzyme-catalyzed reactions and biochemical pathways.

Biological Applications

This compound has been utilized in various biological studies, including:

- Enzyme Studies : It serves as a probe for investigating enzyme mechanisms and catalytic pathways.

- Antiproliferative Activity : Recent studies have evaluated its cytotoxic effects against cancer cell lines, demonstrating selective toxicity, particularly against ovarian and breast carcinoma cells .

Case Studies

- Antiproliferative Effects : A study assessed the cytotoxicity of several derivatives of cyanomethyl compounds against human cancer cell lines (A549, SKOV3, BT20). The results indicated that compounds derived from this compound exhibited significant antiproliferative activity, with IC50 values ranging from 2.62 μM to 9.89 μM across different cell lines .

- Antimicrobial Activity : In vitro evaluations showed that derivatives of cyanomethyl compounds demonstrated antimicrobial properties against various pathogens, inhibiting biofilm formation and displaying synergistic effects with standard antibiotics like Ciprofloxacin .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Cyanomethyl Pyridinium Salts | Share the cyanomethyl group but differ structurally | Varying reactivity; potential for diverse applications |

| Aromatic Azo Compounds | Contain -N=N- bonds; distinct reactivity | Different applications; less focus on enzyme interactions |

Research Findings

Recent research highlights the compound's potential in various applications:

- Synthesis and Evaluation : A novel organocatalytic method was developed for synthesizing conjugated cyanomethyl vinyl ethers, demonstrating high yields and efficiency .

- Inhibition Studies : Cyanomethyl derivatives have shown promising results as inhibitors for DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at low concentrations .

Q & A

Optimizing catalytic asymmetric synthesis of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.